![molecular formula C35H27N3O8 B6299538 4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid CAS No. 2227990-19-2](/img/structure/B6299538.png)

4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

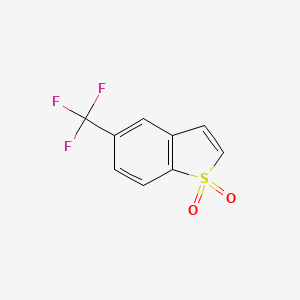

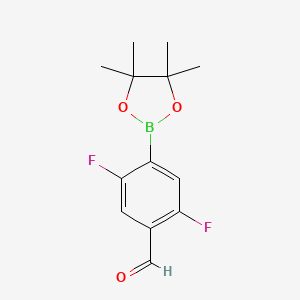

“4,4’,4’‘,4’‘’-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid” is a chemical compound with the molecular weight of 617.61 . It is a white to yellow solid and its IUPAC name is 4,4’,4’‘,4’‘’- ( (pyridine-2,6-diylbis (methylene))bis (azanetriyl))tetrabenzoic acid .

Molecular Structure Analysis

The molecular structure of this compound involves a central pyridine ring with two oxymethyl-benzo-nitrile arms attached at the meta positions . The dihedral angle between the pyridine ring and benzene ring of both arms is 84.55 (6)° while the benzene rings make a dihedral angle of 46.07 (7)° .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 617.61 . The compound should be stored at +4°C .Applications De Recherche Scientifique

C–H Functionalization of Pyridines

The compound plays a significant role in the C–H functionalization of pyridines . The focus on sustainable chemistry with minimum waste generation encourages chemists to develop direct C–H functionalization . This process involves tackling the reactivity and regio- and stereoselectivity aspects for direct pyridine C–H functionalization .

Key Building Blocks for Medium- and Environment-Responsive Compounds and Materials

The derivatives of 4,4’-bipyridine have been employed in numerous high-tech applications including molecular motors, machines, and switches . They serve as key building blocks for medium- and environment-responsive compounds and materials .

Electro- and Photo-Sensitive Building Block

4,4’-Bipyridine is highly abundant in supramolecular chemistry, where it mainly serves as an electro- and photo-sensitive building block . It is often used in covalent organic and metalorganic frameworks (COFs and MOFs, respectively) .

Bidentate Coordinating Ligand

In addition to being a building block, 4,4’-bipyridine also serves as a bidentate coordinating ligand . This makes it a crucial component in various chemical reactions and processes .

Solvatochromism and Thermochromism

The derivatives of 4,4’-bipyridine, such as viologens (i.e., N, N’-disubstituted derivatives) and monoquats (i.e., monosubstituted 4,4’-bipyridine derivatives), exhibit solvatochromism and thermochromism . These properties make them useful in various novel applications .

Medium-Responsive Compounds and Environment-Responsive Materials

The derivatives of 4,4’-bipyridine are often used in the creation of medium-responsive compounds and environment-responsive materials . Their multifunctional nature is analyzed and structure–property relations are discussed in connection to the role of these derivatives in various novel applications .

Mécanisme D'action

Target of Action

Similar compounds, such as isothiouronium salts, have been reported to act as gaba a agonists . GABA A receptors are a type of neurotransmitter receptor known for their inhibitory effects on the central nervous system.

Mode of Action

If it acts similarly to isothiouronium salts, it may bind to GABA A receptors, enhancing the inhibitory effects of GABA neurotransmitters .

Biochemical Pathways

If it acts as a GABA A agonist, it would be involved in the GABAergic signaling pathway, which plays a crucial role in inhibitory neurotransmission in the central nervous system .

Result of Action

If it acts as a GABA A agonist, it could potentially enhance inhibitory neurotransmission, leading to effects such as sedation, anxiolysis, or muscle relaxation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

Propriétés

IUPAC Name |

4-[4-carboxy-N-[[6-[(4-carboxy-N-(4-carboxyphenyl)anilino)methyl]pyridin-2-yl]methyl]anilino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H27N3O8/c39-32(40)22-4-12-28(13-5-22)37(29-14-6-23(7-15-29)33(41)42)20-26-2-1-3-27(36-26)21-38(30-16-8-24(9-17-30)34(43)44)31-18-10-25(11-19-31)35(45)46/h1-19H,20-21H2,(H,39,40)(H,41,42)(H,43,44)(H,45,46) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDFRQXDGCXAFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)CN(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O)CN(C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H27N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4',4'',4'''-[[Pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)

![[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate](/img/structure/B6299514.png)

![Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate](/img/structure/B6299516.png)

![[2-(4-Oxo-2-thioxo-3-thiazolidinyl)ethyl]phosphonic acid](/img/structure/B6299521.png)